

Application Notes and Protocols: Pladienolide B

In Vitro Splicing Assay

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Compound of Interest

Compound Name: *Pladienolide B*

Cat. No.: *B1241326*

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Introduction

Pre-mRNA splicing is a critical step in eukaryotic gene expression, where non-coding introns are removed from pre-messenger RNA (pre-mRNA) and coding exons are ligated together. This process is executed by the spliceosome, a large and dynamic ribonucleoprotein complex. [1][2] The SF3B (Splicing Factor 3b) complex is an essential component of the U2 small nuclear ribonucleoprotein (snRNP), which is crucial for recognizing the branch point sequence (BPS) within the intron during the early stages of spliceosome assembly. [3][4]

Pladienolide B is a natural macrolide compound derived from the bacterium *Streptomyces platensis*. [1] It is a potent and specific inhibitor of the SF3B1 subunit of the spliceosome. [2][5] [6] By binding to SF3B1, **Pladienolide B** interferes with the stable association of the U2 snRNP with the pre-mRNA, effectively stalling spliceosome assembly. [2][7] This inhibitory action makes **Pladienolide B** a valuable tool for studying the mechanics of pre-mRNA splicing and a compound of interest for its potent anti-tumor activities, which are linked to its ability to disrupt splicing in cancer cells. [2][8]

This document provides a detailed protocol for an in vitro splicing assay to characterize the inhibitory effects of **Pladienolide B**. The assay utilizes a radiolabeled pre-mRNA substrate and HeLa cell nuclear extract, which contains all the necessary components for the splicing reaction. [9][10]

Mechanism of Action of Pladienolide B

Pladienolide B exerts its inhibitory effect by directly targeting the SF3B1 protein, a core component of the U2 snRNP. This interaction prevents the conformational changes required for the stable binding of the U2 snRNP to the intron's branch point sequence.[\[3\]](#)[\[7\]](#) As a result, the assembly of the spliceosome is halted at the A complex stage, preventing the subsequent recruitment of the U4/U6.U5 tri-snRNP and the transition to the pre-B complex.[\[2\]](#)[\[3\]](#)[\[4\]](#) This leads to an accumulation of unspliced pre-mRNA and the inhibition of mature mRNA formation.[\[8\]](#)

Mechanism of **Pladienolide B** Splicing Inhibition.

Data Presentation

The inhibitory activity of **Pladienolide B** has been quantified in various cell lines and in vitro systems. The following tables summarize key quantitative data.

Table 1: In Vitro and Cellular Inhibitory Activity of **Pladienolide B**

Parameter	System/Cell Line	Value	Reference
Splicing Inhibition	In vitro assay	Up to 75% reduction in splicing capacity	[7]
IC50 (Cell Viability)	Gastric Cancer Cells	1.6 - 4.9 nM	[7]
IC50 (Cell Viability)	Ovarian Cancer Cells	2 - 4 nM	[11]
IC50 (Cell Viability)	A549 Lung Cancer Cells (48h)	~1 nM	[12]
IC50 (Cell Viability)	Human Cervical Carcinoma (HeLa)	0.1 - 2 nM (concentration-dependent)	[6]

Experimental Protocols

This protocol describes an in vitro splicing assay to measure the effect of **Pladienolide B** on pre-mRNA splicing using HeLa cell nuclear extract.

Part 1: Preparation of ^{32}P -labeled Pre-mRNA Substrate

This procedure uses in vitro transcription to generate a uniformly labeled, capped pre-mRNA substrate. A common substrate is derived from the adenovirus major late (AdML) transcript.^[2]

Materials:

- Linearized plasmid DNA containing a T7 promoter followed by the pre-mRNA sequence (e.g., AdML minigene)
- T7 RNA Polymerase
- RNase Inhibitor
- ATP, CTP, GTP solution (10 mM each)
- UTP solution (low concentration, e.g., 0.5 mM)
- $[\alpha\text{-}^{32}\text{P}]\text{UTP}$ (3000 Ci/mmol, 10 mCi/mL)
- G(5')ppp(5')G cap analog
- DNase I (RNase-free)
- Denaturing polyacrylamide gel (6-8%)
- Elution buffer (e.g., 0.5 M Ammonium Acetate, 1 mM EDTA)

Procedure:

- Set up the transcription reaction in a sterile, RNase-free microfuge tube on ice. A typical 20 μL reaction includes:
 - Linearized DNA template (~0.5 μg)
 - 5X Transcription Buffer (4 μL)
 - 100 mM DTT (2 μL)

- RNase Inhibitor (1 μ L)
- ATP, CTP, GTP mix (1 μ L)
- 0.5 mM UTP (1 μ L)
- G(5')ppp(5')G cap analog (1 μ L)
- [α - 32 P]UTP (5 μ L)
- T7 RNA Polymerase (1 μ L)
- Nuclease-free water to 20 μ L
- Incubate the reaction at 37°C for 1-2 hours.
- Add 1 μ L of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
- Stop the reaction by adding 100 μ L of elution buffer and 5 μ L of 10% SDS.
- Purify the labeled pre-mRNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).
- Visualize the RNA using autoradiography, excise the corresponding gel slice, and elute the RNA overnight in elution buffer.
- Precipitate the RNA with ethanol, wash the pellet, and resuspend in a small volume of nuclease-free water. Determine the radioactivity (cpm/ μ L).

Part 2: In Vitro Splicing Reaction

Materials:

- HeLa Cell Nuclear Extract (splicing competent)[[13](#)][[14](#)]
- 32 P-labeled pre-mRNA substrate (from Part 1)
- **Pladienolide B** stock solution (in DMSO)

- DMSO (vehicle control)
- ATP (25 mM)
- Creatine Phosphate (0.5 M)
- MgCl₂ (25 mM)
- Potassium Glutamate (or KCl) (600 mM)
- Nuclease-free water
- Proteinase K
- Splicing Stop Buffer (containing SDS and EDTA)

Procedure:

- Prepare a master mix for the splicing reactions. For each 25 µL reaction, combine:
 - 40% HeLa Nuclear Extract (10 µL)[2]
 - 2 mM ATP (2 µL of 25 mM stock)[2]
 - 20 mM Creatine Phosphate (1 µL of 0.5 M stock)[2]
 - 3.2 mM MgCl₂ (3.2 µL of 25 mM stock)[2]
 - 60 mM Potassium Glutamate (2.5 µL of 600 mM stock)[2]
- Aliquot the master mix into separate tubes for each condition (e.g., vehicle control, different concentrations of **Pladienolide B**).
- Add **Pladienolide B** or an equivalent volume of DMSO (vehicle) to each respective tube. Gently mix. Pre-incubate for 10-15 minutes at 30°C.
- Initiate the splicing reaction by adding ~10-20 fmol of 32P-labeled pre-mRNA substrate (~10,000-20,000 cpm) to each tube.[2][9]

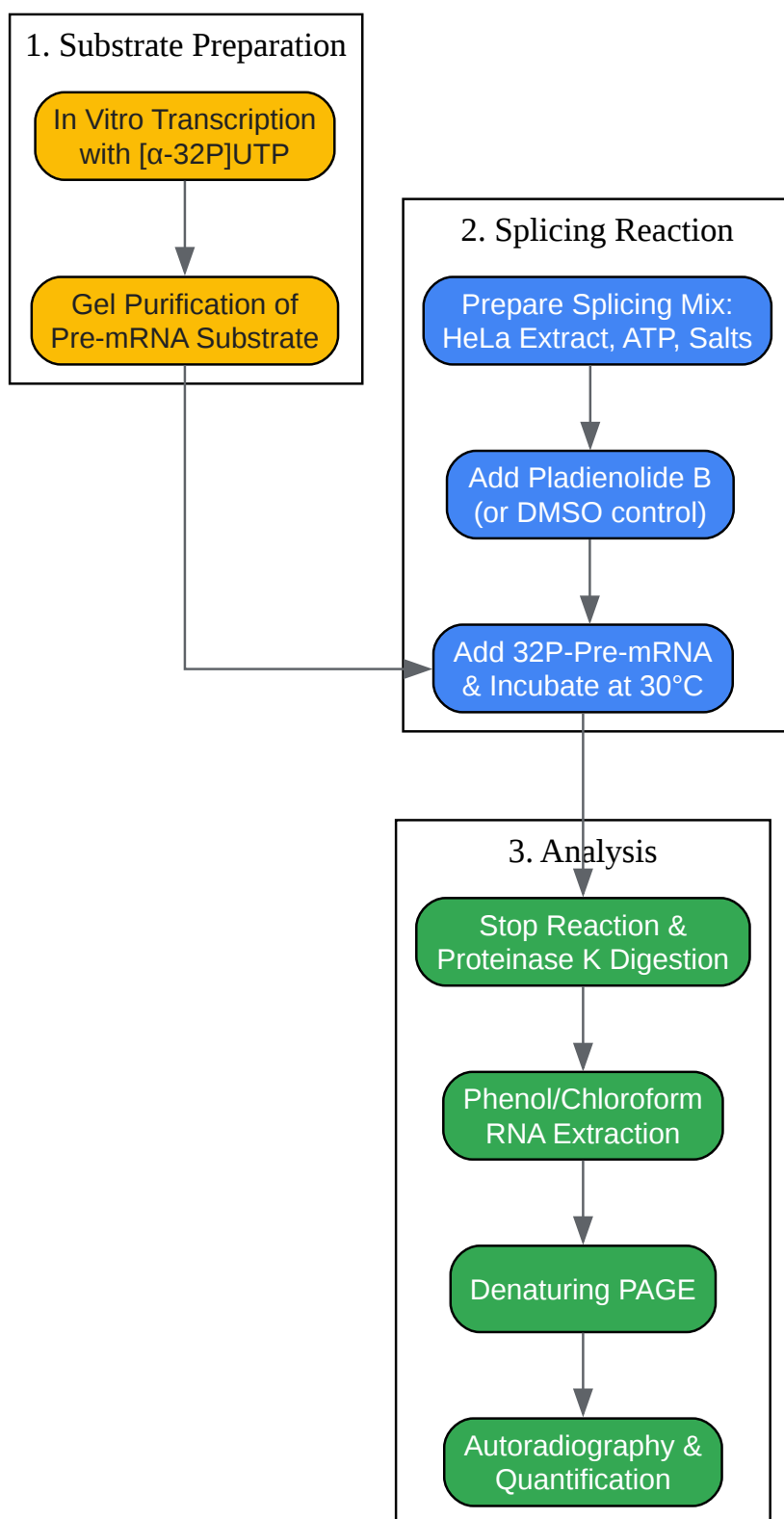
- Incubate the reactions at 30°C for a time course (e.g., 0, 15, 30, 60, 90 minutes).[2]
- Stop the reaction at each time point by adding 100 µL of Splicing Stop Buffer containing Proteinase K.
- Incubate at 37°C for 20-30 minutes to digest proteins.

Part 3: RNA Purification and Analysis

Procedure:

- Extract the RNA using a standard phenol:chloroform:isoamyl alcohol procedure, followed by a chloroform extraction.
- Precipitate the RNA from the aqueous phase by adding sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
- Centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and air dry briefly.
- Resuspend the RNA pellet in 5-10 µL of RNA loading dye (containing formamide).
- Denature the samples by heating at 95°C for 5 minutes.
- Separate the RNA products (pre-mRNA, mRNA, splicing intermediates like lariat-intron) on a denaturing (7M Urea) 6-8% polyacrylamide gel.
- Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
- Quantify the intensity of the bands corresponding to pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition.

Experimental Workflow



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Workflow for the **Pladienolide B** in vitro splicing assay.

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